2-[(E)-2-phenylethenyl]-1H-imidazole
Description
Overview of Imidazole (B134444) Scaffold in Contemporary Research
The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. tandfonline.combiomedpharmajournal.orgmdpi.comnih.govscinapse.io This structural motif is present in numerous biologically significant molecules, including the amino acid histidine, histamine, and nucleic acids. biomedpharmajournal.orgmdpi.com The electron-rich nature of the imidazole core allows it to readily interact with a variety of enzymes and receptors, making it a privileged scaffold in drug discovery. tandfonline.comnih.gov Consequently, imidazole derivatives have been developed for a wide array of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. tandfonline.commdpi.comnih.gov The versatility of the imidazole scaffold also extends to materials science, where its derivatives are investigated for applications such as dyes and functional materials. researchgate.netmdpi.com
Significance of the (E)-2-phenylethenyl Moiety in Heterocyclic Systems
The (E)-2-phenylethenyl group, also known as a styryl group, when attached to a heterocyclic system, can significantly influence the molecule's biological and photophysical properties. nih.govnih.gov The extended π-conjugation provided by the styryl moiety can enhance a compound's absorption and emission characteristics, making it a subject of interest in the development of fluorescent probes and photodynamic therapy agents. nih.govresearchgate.net Furthermore, the styryl group can contribute to a compound's biological activity, with 2-styryl derivatives of various heterocyclic systems demonstrating antitumor, antiviral, antioxidant, and anti-inflammatory properties. nih.govnih.gov
Rationale for Comprehensive Investigation of 2-[(E)-2-phenylethenyl]-1H-imidazole
The combination of the biologically significant imidazole scaffold and the versatile (E)-2-phenylethenyl moiety in the compound this compound presents a compelling case for in-depth scientific investigation. The potential for synergistic effects between these two structural components warrants a thorough examination of its synthesis, characterization, and properties. Understanding the fundamental chemistry and biological profile of this specific compound could pave the way for the development of novel therapeutic agents or advanced materials.
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]-1H-imidazole |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)6-7-11-12-8-9-13-11/h1-9H,(H,12,13)/b7-6+ |
InChI Key |
OPHSKKPSEMOQLM-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC=CN2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 E 2 Phenylethenyl 1h Imidazole
Established Synthetic Routes for 2-[(E)-2-phenylethenyl]-1H-imidazole and its Derivatives
The synthesis of the this compound scaffold and its analogs is primarily achieved through several key methodologies. These include direct condensation, multicomponent reactions, and the derivatization of a pre-existing imidazole (B134444) core, with specific attention paid to controlling the stereochemistry of the ethenyl linkage.
Direct Condensation Reactions
Direct condensation represents one of the most straightforward methods for synthesizing 2-styrylimidazoles. This approach typically involves the reaction of a 2-methyl-1H-imidazole derivative with a substituted benzaldehyde. A common variant of this method is the Knoevenagel condensation. nih.govresearchgate.net In this reaction, the active methyl group of 2-methyl-1H-imidazole acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The reaction is usually facilitated by a base or acid catalyst and proceeds through a condensation-dehydration sequence to yield the final styryl product. The choice of catalyst and reaction conditions, such as temperature and solvent, can significantly influence the reaction rate and yield. For instance, procedures have been developed and improved for related structures like 2-(1-methylbenzimidazol-2-yl)-1-nitroethens, highlighting the utility of condensation pathways. researchgate.net
Table 1: Examples of Direct Condensation for Synthesis of 2-Styryl-Imidazole Analogs
| 2-Methyl-Imidazole Reactant | Aldehyde Reactant | Catalyst/Conditions | Product | Yield (%) |
| 2-Methyl-1H-imidazole | Benzaldehyde | Piperidine, reflux | This compound | Moderate |
| 1,2-Dimethyl-1H-imidazole | 4-Nitrobenzaldehyde | Acetic Anhydride | 1-Methyl-2-[(E)-2-(4-nitrophenyl)ethenyl]-1H-imidazole | Good |
| 2-Methyl-1H-benzimidazole | Cinnamaldehyde (B126680) | HCl, Ethanol (B145695) | 2-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]-1H-benzimidazole | Good |
This table is illustrative and based on general chemical principles of condensation reactions.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to complex molecules in a single synthetic operation. frontiersin.orgresearchgate.net These reactions combine three or more starting materials in a one-pot process, generating products that incorporate structural elements from each reactant. nih.gov For the synthesis of the imidazole core itself, the van Leusen imidazole synthesis is a prominent MCR. semanticscholar.org This reaction involves the [3+2] cycloaddition of a tosylmethylisocyanide (TosMIC) reagent with an aldimine. semanticscholar.org To generate a 2-styryl-imidazole derivative, this strategy could be adapted by using cinnamaldehyde to form the requisite aldimine in situ. The subsequent reaction with TosMIC and a base would construct the imidazole ring with the styryl substituent already in place at the 2-position. MCRs are valued for their ability to rapidly generate diverse chemical libraries from readily available starting materials. nih.govorganic-chemistry.org
Derivatization Strategies of the Imidazole Core
Another synthetic strategy involves the modification of a pre-formed 2-styryl-1H-imidazole. The imidazole ring possesses two nitrogen atoms, with the N-H proton being acidic and readily removed by a base. The resulting imidazolate anion is a potent nucleophile, facilitating a range of derivatization reactions. N-alkylation, for example, can be achieved by treating the parent compound with alkyl halides in the presence of a base like potassium carbonate. google.com This allows for the introduction of various alkyl or substituted alkyl groups at the N-1 position of the imidazole ring. For instance, the synthesis of 1-methyl-2-(2-nitro-2-phenylethenyl)-1H-benzimidazole demonstrates the feasibility of N-methylation as a derivatization technique. researchgate.net Beyond simple alkylation, other modifications such as N-acylation or the introduction of protecting groups are also common strategies to modulate the compound's properties.
Stereoselective Synthesis and (E)-Isomer Control
The "(E)" designation in the compound's name specifies the stereochemistry of the carbon-carbon double bond, indicating a trans configuration of the phenyl and imidazole groups. Achieving high stereoselectivity for the (E)-isomer is a critical aspect of the synthesis. In many direct condensation reactions, the (E)-isomer is the thermodynamically more stable product and is therefore formed preferentially. The steric hindrance between the bulky phenyl and imidazole groups is minimized in the trans configuration. Methods for the stereoselective synthesis of dienes have shown that high (E)-selectivity can be achieved through specific reaction pathways, such as bromination-elimination sequences. organic-chemistry.org The structure of related (E)-isomers has been definitively confirmed using techniques like single-crystal X-ray diffraction, which verifies the planarity and configuration of the molecule. researchgate.net Reaction conditions can be optimized to maximize the formation of the desired (E)-isomer, often involving the careful selection of catalysts and solvents that favor the formation of the most stable geometric isomer. organic-chemistry.org
Catalytic Approaches in the Synthesis of this compound Analogs
Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis, in particular, provides powerful tools for forming the carbon-carbon bonds necessary for constructing the 2-styryl-imidazole framework. cuny.edu
Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-C bonds. cuny.edu Reactions such as the Suzuki and Heck couplings are particularly well-suited for the synthesis of 2-styryl-imidazoles.
Heck Reaction : This reaction could involve the palladium-catalyzed coupling of a 2-halo-1H-imidazole (e.g., 2-iodo-1H-imidazole) with styrene (B11656). In this process, the palladium catalyst facilitates the addition of the imidazole ring to the styrene double bond, followed by elimination to form the desired product.
Suzuki Coupling : The Suzuki reaction offers a versatile alternative, typically involving the coupling of a boronic acid derivative with an organic halide. To synthesize the target compound, one could couple 2-iodo-1H-imidazole with (E)-2-phenylethenylboronic acid or, conversely, couple a 2-(boronic acid)-1H-imidazole derivative with a (E)-β-bromostyrene. These reactions are known for their mild conditions and tolerance of a wide range of functional groups.
These catalytic methods provide a robust and flexible approach to a wide array of 2-styryl-imidazole analogs, allowing for the introduction of diverse substituents on both the phenyl and imidazole rings. nih.gov
Table 2: Illustrative Metal-Catalyzed Cross-Coupling Strategies
| Coupling Reaction | Imidazole Substrate | Styrene Substrate | Catalyst System (Illustrative) | Product |
| Heck Coupling | 2-Iodo-1H-imidazole | Styrene | Pd(OAc)₂, PPh₃, Et₃N | This compound |
| Suzuki Coupling | 2-Iodo-1H-imidazole | (E)-2-Phenylethenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | This compound |
| Suzuki Coupling | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole | (E)-β-Bromostyrene | PdCl₂(dppf), K₂CO₃ | This compound |
This table outlines potential synthetic routes based on established metal-catalyzed reactions.
Transition Metal Complexes in Imidazole Synthesis
The synthesis of 2-styryl-substituted imidazoles can be effectively achieved through transition metal-catalyzed cross-coupling reactions. A notable example is the palladium-catalyzed, Cu(II)-promoted intermolecular dehydrogenative alkenylation of 5-arylimidazoles with styrenes. nih.gov This method allows for the direct formation of the C-C double bond between the imidazole ring and the phenyl group.
In a typical reaction, a 5-aryl-1-methylimidazole is reacted with styrene in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and a copper(II) promoter. nih.gov The reaction is generally carried out in an acidic medium like propionic acid. While this specific example utilizes a 1-methyl-5-aryl-imidazole, the methodology is highly relevant for the synthesis of this compound, likely proceeding through a C-H activation at the C2 position of the imidazole ring. Research has shown that for NH-free imidazoles, such as 4,5-diphenylimidazole, the reaction with styrene can yield the corresponding 2-styryl derivative, albeit in moderate yields. nih.gov
Other transition metals such as rhodium, iridium, and cobalt have been employed in the synthesis and modification of related heterocyclic compounds and for catalytic hydrogenation, but palladium catalysis remains a key method for the direct styrylation of imidazoles. asianpubs.orgmdpi.commasterorganicchemistry.comresearchgate.netresearchgate.netlibretexts.orglibretexts.orgualberta.ca
Table 1: Examples of Transition Metal-Catalyzed Synthesis of 2-Alkenyl Imidazoles
| Imidazole Substrate | Alkene | Catalyst/Promoter | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(4-methoxyphenyl)-1-methyl-1H-imidazole | Styrene | Pd(OAc)2 / Cu(OAc)2·H2O | Propionic acid | (E)-2-(4-methoxystyryl)-1-methyl-5-(4-methoxyphenyl)-1H-imidazole | Moderate-Good | nih.gov |
Chemical Reactivity Profile and Functional Group Interconversions
The chemical reactivity of this compound is dictated by its three main components: the imidazole ring, the ethenyl (styryl) bridge, and the phenyl group. The interplay of these functional groups determines its behavior in various chemical transformations.
Oxidation Reactions and Products
The styryl moiety is susceptible to oxidation by strong oxidizing agents. Based on the known reactivity of similar compounds, several outcomes can be predicted.
Oxidative Cleavage: Treatment with hot, concentrated potassium permanganate (B83412) (KMnO4) is expected to cleave the carbon-carbon double bond of the ethenyl group. youtube.comchemistrysteps.comnih.govnih.gov This would likely lead to the formation of imidazole-2-carboxylic acid and benzoic acid, as the initially formed aldehyde intermediates would be further oxidized under these strong conditions. nih.gov Ozonolysis followed by an oxidative workup would yield similar products. libretexts.org
Epoxidation: Milder oxidation conditions could potentially lead to the formation of an epoxide at the ethenyl double bond.
Oxidation of the Imidazole Ring: The imidazole ring itself is generally stable to oxidation, but under harsh conditions, degradation can occur. In studies on fused 2-hetarylimidazoles, oxidation has been shown to sometimes result in the complete replacement of the 2-substituent with a hydrogen atom or the formation of quinones in fused systems. youtube.com
Table 2: Predicted Oxidation Products of this compound
| Reagent | Predicted Major Product(s) | Notes |
|---|---|---|
| Hot, conc. KMnO4 | Imidazole-2-carboxylic acid and Benzoic acid | Oxidative cleavage of the C=C bond. |
| 1. O3, 2. H2O2 | Imidazole-2-carboxylic acid and Benzoic acid | Ozonolysis with oxidative workup. |
Reduction Reactions and Products
The primary sites for reduction in this compound are the ethenyl double bond and the imidazole ring.
Reduction of the Ethenyl Group: The most common transformation is the reduction of the carbon-carbon double bond to a single bond, which would yield 2-(2-phenylethyl)-1H-imidazole. This can be readily achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2). masterorganicchemistry.commasterorganicchemistry.comyoutube.com This reaction is generally highly efficient and proceeds under mild conditions.
Reduction of the Imidazole Ring: The aromatic imidazole ring is more resistant to reduction than the styryl double bond. However, under more forcing conditions, such as high-pressure hydrogenation with catalysts like platinum oxide (PtO2), the imidazole ring can be reduced to an imidazolidine. nih.gov
Selective Reduction: Reagents like sodium borohydride (B1222165) (NaBH4) are not expected to reduce the carbon-carbon double bond or the imidazole ring under standard conditions. libretexts.orggoogle.comyoutube.com
Table 3: Predicted Reduction Products of this compound
| Reagent | Predicted Major Product | Notes |
|---|---|---|
| H2, Pd/C | 2-(2-phenylethyl)-1H-imidazole | Selective reduction of the C=C bond. |
| H2, PtO2 (high pressure) | 2-(2-phenylethyl)imidazolidine | Reduction of both the C=C bond and the imidazole ring. |
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring
The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The presence of the styryl group at the 2-position influences the regioselectivity of these reactions.
Electrophilic Substitution: The imidazole ring is generally activated towards electrophiles. Based on studies of related imidazoles, such as the nitration of 2-methylimidazole (B133640) to form 2-methyl-5-nitroimidazole, electrophilic attack is predicted to occur at the C4 or C5 position of the imidazole ring. researchgate.netjetir.org The C2 position is already substituted, and the nitrogen atoms can be protonated under strongly acidic conditions, which would deactivate the ring. Reactions like halogenation (e.g., with Br2) or nitration (e.g., with HNO3/H2SO4) would likely yield the 4- or 5-substituted derivative, or a mixture of both. researchgate.net
Nucleophilic Substitution: Nucleophilic aromatic substitution on the imidazole ring is generally difficult unless there is a good leaving group and/or strong electron-withdrawing groups on the ring. wikipedia.org Direct nucleophilic attack on the unsubstituted imidazole ring of this compound is unlikely. However, if a halogen were introduced at the C2, C4, or C5 position, it could potentially be displaced by a strong nucleophile.
Green Chemistry Principles in Synthetic Strategies
The synthesis of this compound and related compounds has been a subject of interest in the context of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis: A prominent green approach is the use of microwave irradiation to accelerate reactions. nih.govasianpubs.orgyoutube.comijprajournal.com The Debus-Radziszewski synthesis, a classical method for preparing polysubstituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia, can be performed under microwave conditions, often solvent-free or using green solvents like water or ethanol. ijprajournal.comresearchgate.netasianpubs.org This dramatically reduces reaction times from hours to minutes and often improves yields. nih.govasianpubs.orgijprajournal.com
Solvent-Free and Catalyst-Free Conditions: Some syntheses of substituted imidazoles have been developed to proceed under solvent-free and even catalyst-free conditions, relying on microwave heating to drive the reaction. youtube.com This minimizes the use of volatile organic compounds (VOCs) and simplifies product purification.
Use of Greener Solvents: When a solvent is necessary, the trend is to use more environmentally benign options. For the synthesis of imidazole derivatives, solvents like ethanol and water have been successfully employed, replacing more hazardous solvents. nih.govyoutube.com
Multicomponent Reactions: The Radziszewski synthesis is an example of a multicomponent reaction, a key principle of green chemistry that enhances atom economy by combining multiple starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and purification stages. mdpi.comresearchgate.netasianpubs.org
Table 4: Comparison of Conventional vs. Green Synthetic Approaches for Imidazoles
| Method | Conditions | Advantages | Reference |
|---|---|---|---|
| Conventional Debus-Radziszewski | Reflux in acetic acid, several hours | Well-established | ijprajournal.com |
| Microwave-Assisted Synthesis | Microwave irradiation, 1-15 minutes, often solvent-free or in green solvents | Reduced reaction time, higher yields, lower energy consumption | nih.govasianpubs.orgijprajournal.com |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 E 2 Phenylethenyl 1h Imidazole
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For 2-[(E)-2-phenylethenyl]-1H-imidazole, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution and stereochemistry.
In the ¹H NMR spectrum, the protons of the imidazole (B134444) ring typically appear as distinct singlets or narrowly coupled doublets in the aromatic region. The two vinylic protons of the ethenyl bridge are particularly diagnostic for the (E)-stereochemistry. They appear as two doublets with a large vicinal coupling constant (³J_HH), typically in the range of 15-18 Hz, which is characteristic of a trans-alkene configuration. The phenyl protons resonate as a complex multiplet, unless substitution patterns simplify the signals. The N-H proton of the imidazole ring is often broad and its chemical shift can be highly dependent on the solvent and concentration.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The chemical shifts of the vinylic carbons and the carbons of the imidazole ring are indicative of the electron density and hybridization state, confirming the conjugated nature of the system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in CDCl₃
| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole N-H | 10.0 - 12.0 (broad s) | - |
| Imidazole C4-H/C5-H | ~7.10 (d, J ≈ 1.2 Hz) | ~122.0 |
| Imidazole C4-H/C5-H | ~7.10 (d, J ≈ 1.2 Hz) | ~122.0 |
| Imidazole C2 | - | ~146.0 |
| Vinylic Cα-H | ~7.25 (d, J ≈ 16.5 Hz) | ~118.0 |
| Vinylic Cβ-H | ~7.45 (d, J ≈ 16.5 Hz) | ~132.0 |
| Phenyl C2'/C6'-H | ~7.55 (m) | ~127.0 |
| Phenyl C3'/C5'-H | ~7.38 (m) | ~129.0 |
| Phenyl C4'-H | ~7.30 (m) | ~128.5 |
| Phenyl C1' | - | ~136.0 |
Note: Data are predictive and based on analysis of structurally similar compounds.
Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of a compound, and its fragmentation pattern offers insights into the molecule's structural components. For this compound (C₁₁H₁₀N₂), high-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy. The calculated exact mass is 170.0844 g/mol .
Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 170. The fragmentation is likely to proceed through several predictable pathways dictated by the stability of the resulting fragments. libretexts.orgraco.cat Key fragmentation events would include:
Loss of a hydrogen atom to give a stable [M-H]⁺ ion at m/z 169.
Cleavage of the Cα-Cβ bond , which is less common but possible.
Fission of the bond between the imidazole ring and the ethenyl side chain , leading to fragments corresponding to the imidazole cation and the styryl radical, or vice versa.
Fragmentation of the styryl moiety to produce the stable tropylium (B1234903) cation at m/z 91 or a phenyl cation at m/z 77.
Decomposition of the imidazole ring through the loss of HCN or related small neutral molecules.
Table 2: Predicted Electron Ionization Mass Spectrometry Fragmentation for this compound
| m/z | Predicted Fragment Ion | Notes |
| 170 | [C₁₁H₁₀N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 169 | [C₁₁H₉N₂]⁺ | Loss of H radical |
| 93 | [C₅H₅N₂]⁺ | Imidazole-vinyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 66 | [C₄H₄N]⁺ | Fragment from imidazole ring cleavage |
Note: These fragmentation pathways are predicted based on general principles of mass spectrometry. libretexts.orgpressbooks.pub
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy probe the vibrational and electronic properties of the molecule, respectively.
The IR spectrum provides definitive evidence for the presence of key functional groups. A broad absorption band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, indicative of hydrogen bonding in the solid state. nih.gov Aromatic and vinylic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C stretching of the phenyl ring and the C=C/C=N stretching vibrations of the imidazole ring appear in the 1450-1600 cm⁻¹ region. A crucial band for confirming the (E)-stereoisomer is the strong out-of-plane C-H wagging vibration for the trans-disubstituted alkene, which typically appears around 960-980 cm⁻¹. nih.gov
UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system. The extended π-system of this compound is expected to give rise to intense absorptions in the UV region. The principal absorption band corresponds to a π→π* transition. researchgate.net This extended conjugation results in a significant bathochromic (red) shift compared to the individual chromophores of benzene (B151609) and imidazole, indicating a smaller HOMO-LUMO energy gap.
Table 3: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3400 (broad) | N-H stretch | Imidazole |
| 3020 - 3080 | C-H stretch | Aromatic & Vinylic |
| 1500 - 1610 | C=C / C=N stretch | Aromatic & Imidazole Rings |
| 1450 - 1495 | C=C stretch | Aromatic Ring |
| 960 - 980 (strong) | C-H out-of-plane bend | (E)-Alkene |
Note: Frequencies are approximate and based on data from analogous compounds. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Although a specific structure for this compound is not publicly available, its solid-state characteristics can be reliably predicted based on closely related structures, such as 2-phenyl-1H-imidazole. nih.gov
It is expected that in the crystalline state, the molecules would be linked by intermolecular N-H···N hydrogen bonds. This interaction would involve the acidic N1-H proton of one imidazole ring and the basic N3 lone pair of an adjacent molecule, forming infinite one-dimensional chains or catemers, a common motif for 2-substituted imidazoles. nih.gov
The crystal structure would reveal the molecule's preferred conformation. Due to the extensive conjugation, the entire molecule is expected to be largely planar. The key conformational parameters are the dihedral angles between the planes of the imidazole ring, the ethenyl group, and the phenyl ring. Small deviations from planarity are possible due to crystal packing forces, but a high degree of coplanarity is anticipated to maximize π-orbital overlap. The ethenyl bridge would be confirmed to be in the (E)-conformation.
X-ray analysis allows for the precise measurement of bond lengths and angles. Within the conjugated system, bond lengths are expected to show deviations from standard single and double bond values. For instance, the C-C single bonds within the phenylethenyl linker would likely be shorter than a typical sp²-sp² single bond (approx. 1.47 Å) due to partial double bond character. Similarly, the C=C double bond might be slightly elongated. The internal angles of the imidazole and phenyl rings would conform to their expected geometries, though minor distortions may occur due to steric interactions and crystal packing.
Table 4: Predicted Key Geometric Parameters from X-ray Crystallography
| Parameter | Bond/Angle | Predicted Value | Notes |
| Bond Length | Imidazole C2 - Vinylic Cα | ~1.45 Å | Shorter than a standard C-C single bond |
| Bond Length | Vinylic Cα = Cβ | ~1.35 Å | Slightly longer than a standard C=C double bond |
| Bond Length | Vinylic Cβ - Phenyl C1' | ~1.46 Å | Shorter than a standard C-C single bond |
| Hydrogen Bond | N1-H···N3' | D(N···N) ≈ 2.9 Å | Intermolecular hydrogen bond distance |
| Dihedral Angle | C(imidazole)-Cα-Cβ-C(phenyl) | ~180° | Indicating a planar, trans conformation |
Note: Values are predictive and based on analysis of structurally similar compounds. nih.gov
Computational and Theoretical Investigations of 2 E 2 Phenylethenyl 1h Imidazole
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the computational analysis of molecular systems. For a compound like 2-[(E)-2-phenylethenyl]-1H-imidazole, DFT would be utilized to model its electronic structure, predict its reactivity, and understand its intrinsic properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G*, which provide a balance between computational cost and accuracy.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy of the HOMO is directly related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The distribution of these orbitals across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attack. For 2-styrylimidazole derivatives, the HOMO is often located on the electron-rich imidazole (B134444) ring and the phenylethenyl group, while the LUMO is typically distributed over the entire conjugated system.
A hypothetical FMO analysis for this compound would likely show a significant contribution from the imidazole nitrogen atoms and the styryl double bond to the HOMO, indicating these as potential sites for electrophilic attack. The LUMO would be expected to be delocalized across the phenyl and imidazole rings, suggesting that the entire conjugated system can accept electron density.
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential.
For this compound, the MESP map would be expected to show a region of high negative potential around the nitrogen atoms of the imidazole ring due to the presence of lone pairs of electrons. The hydrogen atom attached to the imidazole nitrogen would exhibit a positive potential. The phenyl ring and the ethenyl bridge would likely show a more varied potential surface, reflecting the delocalization of π-electrons. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding.
Global Reactivity Descriptors
| Descriptor | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. |
| Electronegativity (χ) | (I + A) / 2 | A measure of the power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of change in electron distribution. |
| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. |
This table presents the definitions of global reactivity descriptors. The actual values would need to be calculated for this compound through specific DFT computations.
Energy Gap Analysis and Solvent Effects
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's stability and reactivity. A large energy gap implies high stability and low reactivity, while a small energy gap suggests the molecule is more prone to chemical reactions.
Solvent effects can significantly influence the electronic properties of a molecule, including the HOMO-LUMO energy gap. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent. In polar solvents, the energy gap of a polar molecule like this compound is expected to change compared to the gas phase due to stabilization or destabilization of the molecular orbitals. Generally, polar solvents can lead to a narrowing of the HOMO-LUMO gap, thereby increasing the reactivity of the molecule.
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, DFT calculations can be used to map out the potential energy surface of the reaction. This involves identifying the structures of reactants, transition states, intermediates, and products.
By calculating the energies of these species, the activation energies for different possible pathways can be determined, allowing for the identification of the most favorable reaction mechanism. For instance, in a palladium-catalyzed cross-coupling reaction to form the styryl group, computational modeling could help to understand the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
Excited State Dynamics and Photophysical Property Prediction
The photophysical properties of this compound, such as its absorption and emission of light, are governed by its behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to investigate these properties.
TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. The oscillator strengths calculated by TD-DFT provide an indication of the intensity of these absorptions.
Intramolecular Charge Transfer (ICT) Processes
Intramolecular charge transfer (ICT) is a fundamental process in photochemistry where, upon absorption of light, an electron is redistributed from an electron-donating part of a molecule to an electron-accepting part. In this compound, the styryl group could potentially act as the electron donor and the imidazole ring as the acceptor, or vice versa, depending on the substitution and electronic environment.
Theoretical studies on ICT typically involve quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), to model the electronic structure of the ground and excited states. These calculations can predict the energies of the molecular orbitals involved (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and visualize the electron density distribution in different electronic states. A significant shift in electron density from one part of the molecule to another upon excitation from the ground state (S₀) to the first excited state (S₁) would be indicative of an ICT process. Such studies are crucial for designing molecules with specific fluorescence properties for applications in sensors and optoelectronics.
Solvatochromism and Environmental Effects on Electronic Transitions
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. The polarity of the solvent can significantly influence the energy of electronic transitions.
Computational investigations of solvatochromism for a compound like this compound would involve calculating its absorption and emission spectra in various solvents using implicit or explicit solvent models. By comparing the calculated shifts in the absorption and emission maxima with experimental data, one can gain insights into the nature of the excited state. For instance, a significant red-shift (bathochromic shift) in the emission spectrum with increasing solvent polarity is often a hallmark of an excited state with a larger dipole moment than the ground state, which is characteristic of an ICT state.
Intersystem Crossing and Triplet State Population
Intersystem crossing (ISC) is a non-radiative process involving a transition between two electronic states with different spin multiplicities, typically from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of ISC determines the population of the triplet state, which is crucial for processes like phosphorescence and photosensitization.
Theoretical calculations can estimate the rate of intersystem crossing by determining the spin-orbit coupling (SOC) between the singlet and triplet states. A large SOC value, often facilitated by the presence of heavy atoms (the "heavy-atom effect"), indicates a higher probability of ISC. For a molecule like this compound, which is composed of light atoms, the efficiency of ISC would be predicted to be relatively low unless specific structural features promote it. Computational studies would focus on identifying the geometries and electronic configurations that could enhance spin-orbit coupling and lead to a significant population of the triplet state.
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen for potential drug candidates.
Prediction of Binding Affinities with Biological Macromolecules
For a molecule like this compound, which contains a privileged imidazole scaffold found in many biologically active compounds, molecular docking could be used to predict its binding affinity to various protein targets. The process involves placing the ligand in the binding site of the protein in multiple conformations and orientations and then using a scoring function to estimate the binding free energy.
A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity. These predictions can help prioritize compounds for further experimental testing. The accuracy of these predictions depends heavily on the quality of the protein structure and the sophistication of the scoring function used.
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| p38 Mitogen-Activated Protein Kinase | -7.9 | Met109, Gly110, Lys53 |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.2 | Tyr59, Tyr119, Gln61 |
Note: The data in this table is purely hypothetical and for illustrative purposes only, as no specific molecular docking studies for this compound have been found.
Biological Activities and Mechanistic Insights of 2 E 2 Phenylethenyl 1h Imidazole and Its Derivatives
Antifungal Activity Research and Structure-Activity Relationships
Imidazole (B134444) derivatives have long been a cornerstone of antifungal drug development. nih.gov Research into 2-styrylimidazole and related structures has sought to identify novel agents with improved efficacy against a range of pathogenic fungi. nih.govnih.gov
A number of studies have demonstrated the in vitro antifungal activity of 2-[(E)-2-phenylethenyl]-1H-imidazole derivatives against various fungal species. The efficacy is often measured by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.
For instance, a series of 1-phenyl-2-(1H-imidazol-1-yl)ethanol derivatives, which share structural similarities, were evaluated for their antifungal potential. researchgate.net The aromatic biphenyl (B1667301) ester derivatives, in particular, showed greater activity than the reference drug fluconazole (B54011) against Candida species. nih.gov One of the pure enantiomers, (-)-6a, was thirty times more active than fluconazole against Candida krusei. nih.gov Another compound, (-)-15, demonstrated potent activity against several Candida species with MIC values as low as 0.08 µg/mL against Candida parapsilosis. researchgate.net
The following table summarizes the in vitro antifungal activity of selected imidazole derivatives against various fungal strains.
| Compound/Derivative Class | Fungal Strain | Reported Activity (MIC in µg/mL) | Reference(s) |
| Aromatic biphenyl ester derivative (6c) | Candida albicans | Mean: 1.7 ± 1.4 | nih.gov |
| Aromatic biphenyl ester derivative (6c) | non-albicans Candida species | Mean: 1.9 ± 2.0 | nih.gov |
| Enantiomer (-)-15 | Candida parapsilosis | 0.08 | researchgate.net |
| Enantiomer (-)-15 | Candida albicans | 0.125 | researchgate.net |
| Enantiomer (-)-15 | Candida krusei | 0.125 | researchgate.net |
| Enantiomer (-)-15 | Candida tropicalis | 0.27 | researchgate.net |
| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | 16 - 256 | scielo.br |
The primary mechanism of action for many imidazole-based antifungal agents is the inhibition of ergosterol (B1671047) biosynthesis. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting its synthesis, these compounds compromise the integrity and function of the fungal membrane, leading to growth inhibition (fungistatic effect) or cell death (fungicidal effect). nih.govnih.gov
The target enzyme in this pathway is lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P-450 enzyme. researchgate.netnih.gov Imidazole derivatives bind to this enzyme, preventing the conversion of lanosterol to ergosterol. researchgate.net In addition to inhibiting ergosterol synthesis, some derivatives have been found to exert direct cell-membrane damaging activity, contributing to a more potent fungicidal effect. nih.gov Molecular docking studies have suggested that the mechanism of action for some related amides involves binding to ergosterol on the fungal plasma membrane. scielo.br
Structure-activity relationship (SAR) studies have been crucial in optimizing the antifungal potency of imidazole derivatives. These studies reveal how modifying the chemical structure affects biological activity.
Substitution on the Imidazole Ring: The nature of the substituent on the imidazole nitrogen is critical. For example, the introduction of hydrophobic substituents derived from isoprenoids has been shown to improve fungicidal activity. nih.gov
Modifications to the Phenyl Ring and Linker: In a series of 1-phenyl-2-(1H-imidazol-1-yl)ethanol derivatives, the introduction of aromatic ester and carbamate (B1207046) moieties led to compounds more active than fluconazole. nih.gov Specifically, aromatic biphenyl ester derivatives were particularly effective. nih.gov
Stereochemistry: The stereoisomerism of these molecules plays a significant role in their antifungal efficacy. For certain racemic mixtures of 1-phenyl-2-(1H-imidazol-1-yl)ethanol derivatives, the separated (-) isomers were found to be up to 500 times more active than the (+) isomers, highlighting the importance of chiral centers for receptor binding. nih.gov
Anticancer Activity and Cellular Mechanisms
Beyond their antifungal properties, imidazole-containing compounds, including 2-styrylimidazole derivatives, have emerged as a promising class of anticancer agents. technion.ac.ilnih.govmdpi.com Their activity has been demonstrated against a variety of human cancer cell lines, operating through mechanisms that disrupt cancer cell proliferation and survival. nih.govnih.gov
Derivatives of 2-styrylimidazole have shown significant antiproliferative activity, meaning they can inhibit the growth of cancer cells. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of a cell population by 50%.
For example, a class of 2-amino-1-thiazolyl imidazoles demonstrated cytotoxicity against various human cancer cells. nih.gov One specific compound, 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, was found to be potent against human gastric cancer NUGC-3 cells with an IC50 value of 0.05 μM. nih.gov Another study on 1-(diarylmethyl)-1H-imidazoles identified a compound with an IC50 value of 74 nM in triple-negative MDA-MB-231 breast cancer cells. mdpi.com
The table below presents the antiproliferative activity of selected imidazole derivatives against different cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Reported Activity (IC50) | Reference(s) |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | Human gastric cancer (NUGC-3) | 0.05 µM | nih.gov |
| 1-(diarylmethyl)-1H-imidazole derivative | Breast cancer (MCF-7) | 52 nM | mdpi.com |
| 1-(diarylmethyl)-1H-imidazole derivative | Breast cancer (MDA-MB-231) | 74 nM | mdpi.com |
| 2-phenyl benzimidazole (B57391) derivative (35) | Breast cancer (MCF-7) | 3.37 µM | mdpi.com |
| 2-phenyl benzimidazole derivative (36) | Breast cancer (MCF-7) | 6.30 µM | mdpi.com |
| Thiazolidine-2,4-dione derivative (14a) | Colon cancer (Caco-2) | 1.5 µM | plos.org |
| Thiazolidine-2,4-dione derivative (14a) | Liver cancer (HepG-2) | 31.5 µM | plos.org |
| Benzimidazole-1,3,4-oxadiazole derivative (10) | EGFR Kinase | 0.33 µM | mdpi.com |
| Benzimidazole-1,3,4-oxadiazole derivative (13) | EGFR Kinase | 0.38 µM | mdpi.com |
The antiproliferative effects of 2-styrylimidazole derivatives are often mediated by their ability to interfere with the cancer cell cycle and induce programmed cell death, or apoptosis. mdpi.comnih.govnih.gov
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Some imidazole derivatives can halt this process by causing cell cycle arrest at specific checkpoints. For instance, novel 2-amino-1-thiazolyl imidazoles were shown to cause cell cycle arrest at the G2/M phase in human gastric cancer cells. nih.gov This arrest prevents the cells from entering mitosis and dividing. Similarly, other studies have reported that related compounds can induce G0/G1 or S phase arrest in various cancer cell lines, including lung, breast, and ovarian cancer cells. mdpi.comnih.govfrontiersin.org This effect is often linked to the modulation of key regulatory proteins. mdpi.com
Induction of Apoptosis: Apoptosis is a natural and essential process for removing damaged or unwanted cells. Many cancer cells evade apoptosis, allowing them to survive and proliferate. Certain imidazole derivatives can trigger this cell death pathway in cancer cells. mdpi.comnih.gov For example, treatment with a chalcone (B49325) derivative was found to trigger apoptosis in both sensitive and resistant ovarian cancer cell lines, an effect associated with the generation of reactive oxygen species (ROS) and the modulation of proteins like Bad and cleaved PARP. mdpi.com The induction of apoptosis is a key indicator of the potential of these compounds as effective anticancer agents. mdpi.com
Kinase Inhibition Profiles
The imidazole scaffold is a crucial component in the design of various kinase inhibitors. nih.gov Derivatives of imidazole have been identified as potent inhibitors of several kinases, playing a role in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory conditions.
One of the notable examples includes trisubstituted imidazole derivatives, which were among the first identified inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov While these initial compounds showed good inhibitory properties, ongoing research has focused on improving their selectivity. nih.gov Further modifications led to the discovery of new subclasses of p38 inhibitors with enhanced selectivity and oral efficacy. nih.gov
Additionally, protein structure-based approaches have successfully identified ligands that bind to novel conformations of spleen tyrosine kinase (Syk), a non-receptor tyrosine kinase involved in autoimmune diseases. nih.gov Certain compounds were found to stabilize the inactive "DFG-out" conformation of Syk, demonstrating the potential of the imidazole core to be incorporated into Type-II kinase inhibitors, which are known for their high selectivity. nih.gov
Interaction with Specific Molecular Targets in Cancer Pathways
The anticancer properties of imidazole-containing compounds stem from their ability to interact with a variety of molecular targets within cancer cells. nih.gov These interactions can disrupt critical cellular processes, leading to the inhibition of cancer cell growth and proliferation. nih.govnih.gov
Imidazole derivatives have been shown to modulate a range of targets, including:
Microtubules: They can act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle, which is essential for cell division in rapidly proliferating cancer cells. nih.gov
Kinases: As mentioned, they can inhibit tyrosine and serine-threonine kinases like VEGFR-2, EGFR, and p38 MAP kinase, which are crucial for cancer cell signaling and survival. nih.govnih.gov
Apoptosis and Autophagy Pathways: A novel imidazole platinum(II) complex conjugated with a dendrimer has been shown to induce apoptosis (programmed cell death) through both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways in breast cancer cells. nih.gov The same conjugate also triggers autophagy-related cell death by activating the p38 pathway. nih.gov
Other Targets: Imidazole derivatives also interact with other important cancer-related molecules such as histone deacetylases (HDACs) and the p53-MDM2 protein complex. nih.gov For instance, a pyrazole (B372694) derivative containing an imidazole-like structure was found to be an inhibitor of phosphoinositide-dependent protein kinase-1 (PDK-1), preventing the activation of downstream oncogenic pathways. sigmaaldrich.com
Antimicrobial and Antibacterial Investigations
Derivatives of this compound have been the subject of extensive research for their antimicrobial properties, demonstrating activity against a wide array of bacterial pathogens.
Activity against Gram-Positive and Gram-Negative Bacteria
The imidazole nucleus is a key feature in many compounds exhibiting potent antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov Studies have frequently used Staphylococcus aureus and Escherichia coli as representative Gram-positive and Gram-negative strains, respectively, to evaluate the efficacy of new imidazole derivatives. nih.gov
For example, a series of (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanone analogs were synthesized, with some compounds showing antibacterial activity comparable to the standard drug norfloxacin. nih.gov Structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups on the phenyl rings is often beneficial for antimicrobial activity. nih.gov Similarly, certain quinoline-imidazole hybrids have demonstrated significant antibacterial activity.
| Compound | Target Bacteria | Activity (MIC/IC50) |
|---|---|---|
| Hybrid 62e | E. coli | MIC: 4.9–17 µM |
| Hybrid 62h | E. coli | MIC: 4.9–17 µM |
| Hybrid 62i | E. coli | MIC: 4.9–17 µM |
| Metronidazole (B1676534)/1,2,3-triazole conjugate 38o | E. coli | MIC: 8 nM |
| Metronidazole/1,2,3-triazole conjugate 38o | P. aeruginosa | MIC: 55 nM |
| Metronidazole/1,2,3-triazole conjugate 38a | E. coli | IC50: 360 nM |
| Metronidazole/1,2,3-triazole conjugate 38a | P. aeruginosa | IC50: 710 nM |
Broad-Spectrum Antimicrobial Potential
Several classes of imidazole derivatives have shown promise as broad-spectrum antimicrobial agents. nih.gov Nitroimidazole derivatives, for instance, are effective against a variety of anaerobic Gram-positive and Gram-negative bacteria. nih.gov Metronidazole, a well-known nitroimidazole antibiotic, is considered a "gold standard" for its activity against numerous pathogens. beilstein-journals.org Research into novel metronidazole analogs aims to overcome issues of clinical resistance. beilstein-journals.org Furthermore, some imidazole compounds have been found to act as β-lactamase inhibitors, enhancing the efficacy of antibiotics like piperacillin (B28561) against resistant bacterial strains. nih.gov The collective evidence suggests that continued exploration of imidazole derivatives could lead to the development of valuable broad-spectrum antibacterial drugs. nih.gov
Antiviral Activity and Therapeutic Potential
The imidazole core structure is present in various compounds that exhibit significant antiviral activity against a range of DNA and RNA viruses. nih.govnih.gov
Research has shown that derivatives of imidazole can be potent inhibitors of viral replication. For example, certain (substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones have been identified as promising lead compounds for the development of new antiviral drugs. nih.gov More specifically, a study on 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles revealed potent activity against Respiratory Syncytial Virus (RSV), with some compounds showing effectiveness at nanomolar concentrations. nih.gov These compounds also displayed moderate activity against other viruses such as Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus B2 (CVB2). nih.gov The structural similarity of this compound to styryl-based compounds suggests potential activity, as demonstrated by a styrylpyrone derivative that inhibited Dengue Virus Type 2. researchgate.net
| Virus | Virus Family | Compound Activity |
|---|---|---|
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | Potent (EC50 as low as 20 nM) |
| Bovine Viral Diarrhoea Virus (BVDV) | Flaviviridae | Moderately Active |
| Yellow Fever Virus (YFV) | Flaviviridae | Moderately Active |
| Coxsackie Virus B2 (CVB2) | Picornaviridae | Moderately Active |
Anti-inflammatory and Analgesic Properties
Imidazole derivatives have demonstrated significant potential as both anti-inflammatory and analgesic agents. nih.gov These biological activities are often linked to the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). nih.gov
A study involving a series of novel imidazole analogues identified compounds with potent anti-inflammatory and analgesic effects. nih.gov In a paw edema model, some derivatives exhibited 100% anti-inflammatory activity, comparable to the standard drug diclofenac (B195802). nih.gov In a hot plate test for analgesia, another derivative showed a significant pain-relieving effect. nih.gov Molecular docking studies suggest that these effects may be due to the strong binding affinity of the imidazole compounds to the COX-2 receptor. nih.gov The mechanism of action for some compounds is also thought to involve the inhibition of tumor necrosis factor-alpha (TNF-α) production, a key cytokine in inflammatory pain. nih.gov
| Compound | Activity Type | Result | Comparison |
|---|---|---|---|
| 2a (2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole) | Anti-inflammatory | 100% activity | Comparable to diclofenac salt |
| 2b (2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole) | Anti-inflammatory | 100% activity | Comparable to diclofenac salt |
| 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) | Analgesic | 89% activity | Significant analgesic effect |
| 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) | Molecular Docking | -5.516 kcal/mol | Comparable to Diclofenac salt (-5.627 kcal/mol) |
Anthelmintic Efficacy
The imidazole core is a key feature in several established anthelmintic drugs, such as mebendazole (B1676124) and albendazole (B1665689). researchgate.net Research into novel imidazole derivatives and related nitrogen-containing heterocyclic compounds, like triazoles, continues to yield promising candidates for anti-parasitic applications.
Studies on 2-substituted benzimidazole derivatives have demonstrated significant anthelmintic activity against the adult Indian earthworm Pheretima posthuma, a common model for screening due to its physiological resemblance to intestinal roundworms. hygeiajournal.com In one study, 2-phenylbenzimidazole (B57529) was found to be a potent agent, causing paralysis and death of the worms more rapidly than the standard drug, piperazine (B1678402) citrate. hygeiajournal.com Similarly, a series of 2,2'-disubstituted 5,5'-dibenzimidazolyl sulfides and sulfones showed high efficacy, with several compounds achieving 100% worm removal in hamsters infected with Ancylostoma ceylanicum and in rats and mice infected with Hymenolepis nana. nih.gov
Research on 1,2,4-triazole (B32235) derivatives, which are structurally related to imidazoles, also highlights the potential of this class of compounds. Several derivatives have shown anthelmintic activity superior to albendazole in a Rhabditis sp. nematode model. nih.gov The efficacy of these compounds is influenced by their specific chemical structures; for instance, derivatives with a methylidene group demonstrated stronger anthelmintic activity than their isomers. nih.gov The presence of pyridyl and phenyl or methylphenyl groups also appears to be important for activity. nih.gov One particularly active 1,2,4-triazole derivative exhibited an LC50 value approximately eight times lower than that of albendazole. nih.gov
| Compound | Substituents | LC50 (µg/µL) | Reference |
|---|---|---|---|
| Compound 12 | R1: 4-pyridyl, R2: phenyl | 2.475 ± 0.283 | nih.gov |
| Compound 14 | R1: 2-pyridyl, R2: 4-methylphenyl | 6.550 ± 0.866 | nih.gov |
| Albendazole (Standard) | - | 19.24 | nih.gov |
Other Reported Biological Activities (e.g., Antidepressant, Neuroprotective)
Beyond their use in parasitic infections, imidazole derivatives have been investigated for a range of other pharmacological effects, including antidepressant and neuroprotective activities. researchgate.netnih.govnih.gov
Neuroprotective Activity: The structural framework of imidazole is a component of derivatives showing significant promise in the context of neurodegenerative diseases like Alzheimer's. A series of 1H-phenanthro[9,10-d]imidazole derivatives demonstrated potent multifunctional activity. researchgate.net These compounds were effective at inhibiting the aggregation of β-amyloid (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. researchgate.net One derivative, in particular, showed a 74% inhibitory effect on self-induced Aβ1-42 aggregation at a 10µM concentration and also inhibited aggregation induced by metal ions and acetylcholinesterase. researchgate.net Furthermore, some furopyrazole derivatives of benzylindazole analogs have been reported to exhibit strong neuroprotection against C2 ceramide-induced apoptosis in primary cortical neurons, suggesting their potential as therapeutics for neurodegenerative conditions. nih.gov Flavonoids isolated from Rhus verniciflua have also shown significant capabilities in protecting murine hippocampal HT22 cells from glutamate-induced neurotoxicity and reducing reactive oxygen species (ROS) generation. nih.gov
Antidepressant Activity: The imidazole scaffold has been identified as a promising pharmacophore for developing new antidepressant agents. nih.govaalto.fi A series of 2-substituted 4,5-dihydro-1H-imidazole derivatives were found to possess a unique combination of α2-adrenoreceptor antagonism and serotonin-selective reuptake inhibition, a profile indicative of antidepressant potential. nih.gov Other research has explored N-substituted imidazole-5-carboxamides as analogues of the antidepressant moclobemide (B1677376). researchgate.net In preclinical studies using the forced swimming test in mice, these analogues were found to be more potent than moclobemide itself. researchgate.net
| Activity | Target/Assay | IC50 Value (µM) | Reference |
|---|---|---|---|
| Aβ1-42 Aggregation Inhibition | Self-induced aggregation | 6.5 | researchgate.net |
| Cholinesterase Inhibition | Acetylcholinesterase (AChE) | 0.86 | researchgate.net |
| Butyrylcholinesterase (BChE) | 0.51 | researchgate.net |
Biochemical Target Identification and Modulation
The diverse biological effects of imidazole derivatives are rooted in their ability to interact with a variety of biochemical targets.
For their anthelmintic action, the primary mechanism for the widely used benzimidazole class of drugs is the inhibition of microtubule polymerization by binding with high affinity to the parasite's β-tubulin. nih.govyoutube.com This disruption of the microtubule cytoskeleton interferes with essential cellular processes like cell division and glucose uptake, ultimately leading to the parasite's death. youtube.commsdvetmanual.com Another class, the imidazothiazoles, act as agonists at the nicotinic acetylcholine (B1216132) receptors (nAChRs) on the somatic muscle cells of nematodes. nih.govmsdvetmanual.com This leads to sustained muscle contraction and subsequent spastic paralysis of the worm, resulting in its expulsion from the host. nih.govnumberanalytics.com
In the context of neuroprotection, imidazole derivatives have been shown to modulate pathways central to neurodegenerative diseases. As mentioned, certain 1H-phenanthro[9,10-d]imidazole derivatives directly inhibit the aggregation of Aβ peptides and also inhibit key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine. researchgate.net
The antidepressant effects of imidazole-based compounds are often linked to their modulation of the serotonergic system. nih.govaalto.fi Some derivatives act as selective serotonin (B10506) reuptake inhibitors (SSRIs), while others function as antagonists at α2-adrenergic receptors, both of which can lead to an increase in synaptic serotonin levels. nih.gov Furthermore, some imidazole compounds have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters like serotonin. researchgate.net
| Biological Activity | Biochemical Target | Mechanism of Action | Compound Class | Reference |
|---|---|---|---|---|
| Anthelmintic | β-tubulin | Inhibition of microtubule polymerization | Benzimidazoles | nih.govyoutube.com |
| Anthelmintic | Nicotinic Acetylcholine Receptors (nAChRs) | Agonism leading to spastic paralysis | Imidazothiazoles | nih.govmsdvetmanual.com |
| Neuroprotective | β-amyloid (Aβ) peptide | Inhibition of aggregation | 1H-phenanthro[9,10-d]imidazoles | researchgate.net |
| Neuroprotective | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Enzyme inhibition | 1H-phenanthro[9,10-d]imidazoles | researchgate.net |
| Antidepressant | Serotonin Transporter (SERT) | Inhibition of serotonin reuptake | 4,5-dihydro-1H-imidazoles | nih.govnih.gov |
| Antidepressant | α2-Adrenergic Receptor | Antagonism | 4,5-dihydro-1H-imidazoles | nih.gov |
| Antidepressant | Monoamine Oxidase (MAO) | Enzyme inhibition | Imidazole-5-carboxamides | researchgate.net |
Applications in Advanced Materials Science and Catalysis
Corrosion Inhibition Mechanisms and Performance
Organic compounds containing heteroatoms like nitrogen and sulfur, along with π-electrons, are widely recognized for their ability to inhibit the corrosion of metals in aggressive acidic environments. nih.gov Imidazole (B134444) derivatives, in particular, are effective due to the presence of two nitrogen atoms in the heterocyclic ring. The inhibition mechanism generally involves the adsorption of the organic molecule onto the metal surface, forming a barrier that prevents contact with the corrosive medium. nih.gov
The efficacy of 2-[(E)-2-phenylethenyl]-1H-imidazole as a corrosion inhibitor can be attributed to its molecular structure: the lone pair of electrons on the nitrogen atoms and the delocalized π-electrons of the imidazole and phenyl rings can interact with the vacant d-orbitals of iron atoms on a steel surface. nih.gov This interaction facilitates strong adsorption, leading to the formation of a protective layer.
The primary mechanism of corrosion inhibition by heterocyclic compounds is the creation of a protective film on the metal surface. scielo.br This film acts as a physical barrier, isolating the metal from the acidic solution. The adsorption process can be classified as either physisorption, involving electrostatic interactions, or chemisorption, which involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. nih.gov For molecules like this compound, the planar imidazole ring and the extended conjugation of the styryl group allow for a high surface area coverage, enhancing the stability and effectiveness of the protective film. Studies on similar heterocyclic inhibitors have confirmed the existence of such protective films through surface analysis techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX). researchgate.net
The performance of a corrosion inhibitor is quantified using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies can determine if an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). researchgate.net For many imidazole derivatives, a mixed-type behavior is observed. researchgate.net
EIS is used to investigate the properties of the protective film. An effective inhibitor typically causes a significant increase in the charge-transfer resistance (Rct), which indicates a slowing of the corrosion process, and a decrease in the double-layer capacitance (Cdl), resulting from the displacement of water molecules by the adsorbing organic inhibitor. researchgate.net The inhibition efficiency (IE%) can be calculated from these measurements.
Below is an illustrative data table, based on findings for a representative pyrimidothiazine derivative, demonstrating how electrochemical data are used to assess inhibitor performance.
Table 1: Illustrative Electrochemical Data for a Heterocyclic Corrosion Inhibitor
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (μF cm⁻²) | IE% |
|---|---|---|---|
| 0.0 | 58 | 85 | - |
| 0.2 | 1250 | 42 | 95.4 |
| 0.4 | 2480 | 35 | 97.7 |
| 0.6 | 3850 | 28 | 98.5 |
| 0.8 | 4920 | 21 | 98.8 |
| 1.0 | 5210 | 18 | 98.9 |
Data is representative, adapted from a study on a complex heterocyclic system to illustrate typical measurement outcomes. researchgate.net
Polymeric Ionic Liquids and Polymer Applications
Polymerized ionic liquids (PILs) are a class of polymers that have an ionic liquid species covalently bonded to a polymer backbone. mdpi.com They have garnered attention for applications in batteries, CO2 capture, and electrochemical devices. mdpi.com Imidazole and its cationic form, imidazolium (B1220033), are among the most common building blocks for creating PILs. mdpi.comnih.gov
The chemical structure of this compound, with its reactive N-H proton and polymerizable styryl group, makes it a potentially valuable monomer for synthesizing novel functional polymers and PILs. The imidazole ring can be alkylated and quaternized to form an imidazolium salt, which can then be incorporated into a polymer chain. Alternatively, the vinyl group in the styryl moiety could participate in polymerization reactions. For instance, copolymers of 1-ethenyl-1H-imidazole with other monomers like 1-ethenyl-2-pyrrolidinone are known. chemicalbook.com The incorporation of the phenylethenyl group would introduce enhanced π-stacking interactions and potentially useful optical or electronic properties into the resulting polymer.
Optoelectronic and Photonic Applications
The extended π-conjugated system of this compound is central to its applications in optoelectronics and photonics. This conjugation allows the molecule to absorb and emit light, and these photophysical properties can be tuned by chemical modifications.
Imidazole-based compounds are effective platforms for developing fluorescent probes. rsc.org Their emission properties are often highly sensitive to the local environment, such as solvent polarity, making them useful as solvatofluorochromic sensors. nih.gov Furthermore, the amphoteric nature of the imidazole ring allows it to interact with both acids and anions, enabling the design of chemosensors. nih.gov
Research on structurally related molecules, such as 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI), demonstrates that placing a large aromatic group at the 2-position of the imidazole ring leads to intriguing fluorescence behaviors. nih.gov The π-extended system in this compound is expected to produce similar useful photophysical properties. These characteristics are foundational for creating fluorescent probes and biomarkers that can detect specific analytes or report on cellular conditions through changes in their light emission. rsc.org
Two-photon absorption (2PA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons, leading to an electronic excitation that would typically require a single photon of twice the energy. This property is highly valuable for applications such as 3D microfabrication, optical data storage, and bio-imaging.
Compounds with a D-π-A (Donor-π bridge-Acceptor) or similar architecture often exhibit strong 2PA. Research on imidazole-centered tripodal chromophores has shown that the imidazole core can act as a central electron donor. In these systems, electron-accepting groups are placed at the periphery, connected via π-conjugated bridges. The styryl group in this compound can function as an efficient π-bridge. By attaching suitable electron-accepting groups to the phenyl ring or the imidazole core, it is possible to create molecules with significant 2PA cross-sections (δ₂ₚₐ), measured in Goeppert-Mayer (GM) units.
The table below presents findings from a study on complex imidazole-based chromophores, illustrating the 2PA performance achievable with this molecular core.
Table 2: Two-Photon Absorption Properties of Imidazole-Based Chromophores
| Chromophore Structure | Max. Absorption λ (nm) | Max. Emission λ (nm) | 2PA Cross-Section δ₂ₚₐ (GM) |
|---|---|---|---|
| Imidazole-based tripodal chromophore 1 | 425 | 580 | 350 |
| Imidazole-based tripodal chromophore 2 | 448 | 612 | 521 |
Data is adapted from a study on tripodal push-pull chromophores centered on a 1-methyl-2,4,5-triphenyl-1H-imidazole donor core.
Organic Light-Emitting Devices (OLED) Components
Derivatives of the 2-styrylimidazole framework are recognized for their potential in the fabrication of Organic Light-Emitting Diodes (OLEDs). The inherent fluorescence and charge-transporting capabilities of these molecules make them suitable for various roles within the OLED architecture. The imidazole moiety, being a nitrogen-containing heterocycle, can influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is a critical factor in designing efficient OLED materials. uniss.it
Research into imidazole-based donor-π-acceptor dyes has highlighted their significant solvatochromic and aggregation-induced emission (AIE) properties, which are highly relevant for OLED applications. nih.gov For instance, imidazole derivatives can act as solid-state emitters. nih.gov The design of these molecules often involves linking an electron-donating group, like the 1,4,5-triphenyl-1H-imidazole core, to an electron-accepting group through a π-conjugated bridge. This architecture facilitates intramolecular charge transfer (ICT), a key process for light emission in OLEDs. nih.gov
The performance of such dyes in OLEDs is often evaluated based on their photophysical properties, including absorption maxima, emission wavelengths, and Stokes shifts. A large Stokes shift is particularly advantageous as it can minimize self-absorption and improve the efficiency of the light-emitting layer. nih.gov
Table 1: Photophysical Properties of Imidazole-Based Dyes
| Dye | Acceptor Group | Absorption Max (λabs) in DCM (nm) | Emission Max (λem) in DCM (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| 2a | 1-indanone | 376 | 520 | 7656 |
| 2b | 1,3-indandione | 437 | 583 | 5462 |
| 2c | 2-phenylacetonitrile | 368 | 486 | 6890 |
| 2d | 2-thiopheneacetonitrile | 375 | 495 | 7080 |
Data sourced from a study on imidazole-based donor-π-acceptor dyes. nih.gov
Furthermore, carbazole (B46965) derivatives featuring imidazole-related structures have been successfully employed as hole-transporting materials in OLEDs, demonstrating the versatility of these heterocyclic compounds in device fabrication. nih.gov The ability to easily modify the structure of these compounds allows for fine-tuning of their electronic properties to optimize charge carrier injection and transport, leading to enhanced device efficiency and stability. nih.gov
Nonlinear Optical (NLO) Materials
The extended π-conjugated system of this compound and its derivatives makes them promising candidates for nonlinear optical (NLO) applications. Organic molecules with significant NLO properties are sought after for technologies like optical switching and telecommunications. ymerdigital.com The key to their NLO response lies in the intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part through a conjugated bridge. nih.gov
Derivatives of imidazo[1,2-a]pyridine (B132010) extended with styryl groups have been shown to exhibit notable NLO properties. ymerdigital.com Computational studies, often using Density Functional Theory (DFT), are employed to calculate NLO parameters such as polarizability (α) and first and second hyperpolarizability (β and γ). ymerdigital.comresearchgate.net These theoretical calculations help in understanding the structure-property relationships and in designing molecules with enhanced NLO responses. ymerdigital.comnih.gov For example, studies on thiazolopyrimidoquinoline derivatives have shown a strong correlation between the molecular dipole moment and the NLO properties. nih.govresearchgate.net
Experimental techniques like the Z-scan method are used to measure the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂), which are crucial indicators of a material's NLO performance. nih.govresearchgate.net Research has demonstrated that chromene derivatives possessing a π-conjugated framework can exhibit significant NLO properties, with their efficiency being linked to factors like electron delocalization and hyperpolarizability. nih.govresearchgate.net
Table 2: Calculated NLO Properties of Selected Organic Derivatives
| Compound | Description | Average Polarizability <α> (x 10⁻²³ esu) | Second Hyperpolarizability (γ_tot) (x 10⁴ esu) |
|---|---|---|---|
| 4a | Coumarin-based pyrano-chromene derivative | 6.77005 | 0.145 |
Data sourced from DFT computational studies on chromene derivatives. nih.govresearchgate.net
The strategic placement of styryl groups and the presence of the imidazole's nitrogen lone pair can enhance resonance within the molecule, leading to improved NLO characteristics. ymerdigital.com These findings underscore the potential of designing and synthesizing novel 2-styrylimidazole derivatives for future optical applications. ymerdigital.com
Catalytic Applications of this compound Derivatives
The imidazole nucleus is a fundamental component in many biological catalytic processes, particularly in enzymes where it often functions in acid-base or nucleophilic catalysis. nih.gov This inherent catalytic aptitude has inspired the use of synthetic imidazole derivatives, including those based on the this compound scaffold, in a wide array of catalytic applications.
Electrocatalysis (e.g., Oxygen Evolution Reaction)
The imidazole structure and its derivatives have been investigated for their electrochemical properties and potential in electrocatalysis. acs.org While specific studies on this compound for the Oxygen Evolution Reaction (OER) are not extensively detailed, the broader class of imidazole-containing compounds is relevant. The nitrogen atoms in the imidazole ring can coordinate with metal ions, forming complexes that can act as active sites for electrocatalytic reactions. The electrochemical polymerization of imidazole and its derivatives suggests their ability to form conductive materials or coatings on electrode surfaces, which is a key aspect of developing electrocatalysts. acs.org The electronic properties of the imidazole ring can be tuned by substituents, which in turn can influence the catalytic activity of the resulting material.
Role as Ligands in Metal Complexes for Catalysis
The nitrogen atoms of the imidazole ring in this compound make it an excellent ligand for coordinating with transition metals. sioc-journal.cnnih.gov These metal complexes are central to many catalytic reactions. The steric and electronic properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst. rsc.org
Imidazole-containing ligands have been used to synthesize iron(III) complexes that serve as functional models for catechol dioxygenase enzymes, demonstrating their ability to create specific coordination environments around a metal center. rsc.org Similarly, nickel complexes featuring ligands with imidazole-like nitrogen donors have been developed for catalytic processes such as the hydrogenation of alkenes. nih.gov The strong σ-donating character of such ligands can influence the electronic state of the metal center, leading to highly reactive catalysts. nih.gov The versatility of the imidazole scaffold allows for the synthesis of polydentate ligands, which can stabilize various transition metal ions and facilitate complex catalytic transformations. sioc-journal.cnrsc.org
Heterogeneous and Homogeneous Catalysis
Derivatives of this compound find application in both heterogeneous and homogeneous catalysis.
In homogeneous catalysis , where the catalyst is in the same phase as the reactants, polynuclear transition metal complexes with imidazole-containing ligands have been studied for their ability to activate small molecules. sioc-journal.cn For instance, rhodium complexes have been used for the catalytic magnesiation of aryl fluorides. nih.gov Nickel-catalyzed C-N bond formation between sulfonamides and aryl electrophiles also represents a key homogeneous process where ligands play a vital role. nih.gov
In heterogeneous catalysis , the catalyst is in a different phase, which simplifies its separation and reuse. Imidazole derivatives have been used to create Brønsted acidic ionic liquids, which have shown high catalytic activity in multi-component coupling reactions, sometimes outperforming traditional solid acid catalysts like H-ZSM-5 and sulfonic acid-functionalized SBA-15. capes.gov.br Furthermore, rhodium complexes have been immobilized on solid supports like mesoporous SBA-15 silica (B1680970) for the hydrothiolation of alkynes, creating a recoverable and reusable heterogeneous catalyst. The synthesis of substituted imidazoles using heterogeneous catalysis is a widely explored area for creating building blocks for molecules of pharmaceutical and biological interest. nih.gov
Supramolecular Chemistry and Self Assembly of 2 E 2 Phenylethenyl 1h Imidazole Systems
Intermolecular Interactions in Crystal Structures (e.g., Hydrogen Bonding, π-π Stacking)
The solid-state arrangement of molecules similar to 2-[(E)-2-phenylethenyl]-1H-imidazole is heavily influenced by a combination of strong and weak intermolecular forces. The crystal packing is a result of a delicate balance between these interactions, which ultimately determines the final supramolecular architecture.
Hydrogen Bonding: The most prominent hydrogen bonding interaction in neutral, non-N-substituted imidazole (B134444) derivatives is the N–H⋯N bond. researchgate.net This interaction is a persistent and reliable motif where the pyrrole-type nitrogen (N-H) of one imidazole ring acts as a hydrogen bond donor to the pyridine-type nitrogen of an adjacent molecule. researchgate.netmdpi.com This recurring pattern often leads to the formation of infinite one-dimensional chains or tapes. researchgate.netmdpi.com In the crystal structure of a closely related compound, 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, these N–H···N hydrogen-bonded chains are the primary structural motif. mdpi.com In more complex systems involving other functional groups, additional hydrogen bonds such as O-H···N and C-H···O can also play significant roles in stabilizing the crystal lattice. nih.govsemanticscholar.org
π-π Stacking: The planar, aromatic nature of both the imidazole and phenyl rings in this compound facilitates π-π stacking interactions. These interactions are crucial for the stabilization of the crystal structure in a multi-dimensional fashion. Studies on similar imidazole derivatives have shown slipped π–π stacking between the imidazole and benzene (B151609) rings of neighboring molecules. researchgate.net These interactions are characterized by specific geometries, including centroid-centroid distances and interplanar distances, which indicate significant orbital overlap. researchgate.net For instance, a reported slipped π-π interaction between imidazole and benzene rings had a centroid-centroid distance of 3.5300 (11) Å. researchgate.net The interplay between hydrogen bonds and π-π stacking is critical; for example, hydrogen-bonded chains can be further assembled into layers or 3D networks through these stacking interactions. semanticscholar.orgrsc.org The electron-rich nature of the imidazole ring enhances its ability to participate in these versatile non-covalent interactions. nih.gov
| Interaction Type | Description | Typical Geometric Parameters | Structural Role |
|---|---|---|---|
| N–H⋯N Hydrogen Bond | The N-H group of one imidazole ring donates a hydrogen to the lone pair of the sp² nitrogen on an adjacent imidazole ring. researchgate.netmdpi.com | - | Forms robust 1D chains or "tape" motifs. researchgate.netmdpi.com |
| π-π Stacking | Attractive, non-covalent interaction between the π-systems of adjacent phenyl and/or imidazole rings. researchgate.net | Centroid-centroid distance: ~3.5 Å researchgate.net | Links 1D chains into 2D sheets or 3D networks; enhances electronic coupling. semanticscholar.orgnih.govrsc.org |
| C–H⋯π Interaction | A C-H bond acts as a weak hydrogen bond donor to the face of an aromatic ring. nih.gov | - | Contributes to the overall stability of the crystal packing, often linking molecular dimers or columns. nih.gov |
Host-Guest Chemistry and Molecular Recognition
Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent forces. wikipedia.org The imidazole moiety is a versatile component in molecular recognition due to its hydrogen bonding capabilities and its ability to coordinate with metal ions. mdpi.com
Research on 2-phenylbenzimidazole (B57529), a structurally analogous compound, demonstrates its capacity to act as a 'guest' molecule. In one study, it formed a 2:1 host-guest complex with dicyclohexanocucurbit rsc.orguril (CyH2Q rsc.org) in acidic conditions. nih.gov The formation of this inclusion complex was confirmed by NMR, UV, and fluorescence spectroscopy. nih.gov This host-guest system was then utilized as a fluorescent probe for the selective recognition of Fe³⁺ ions, showcasing a practical application of molecular recognition. nih.gov The binding of the guest within the host's cavity alters its electronic properties, which can be harnessed for sensing applications. nih.gov The ability of imidazole derivatives to be recognized is highly dependent on their stereochemistry and the accessibility of the nitrogen lone pairs for interaction. rsc.org For instance, (E)-isomers of certain imidazole derivatives show higher binding affinities than their (Z)-isomer counterparts. rsc.org
| Host | Guest | Stoichiometry (Host:Guest) | Method of Characterization | Application |
|---|---|---|---|---|
| Dicyclohexanocucurbit rsc.orguril (CyH2Q rsc.org) | 2-Phenylbenzimidazole | 2:1 (in solution) nih.gov | NMR, UV-Vis, Fluorescence Spectroscopy nih.gov | Fluorescent probe for selective recognition of Fe³⁺ ions. nih.gov |
Formation of Supramolecular Assemblies and Architectures
The intermolecular interactions detailed in section 7.1 are the fundamental driving forces for the self-assembly of this compound into higher-order supramolecular architectures. The process is hierarchical, with simple motifs building up into more complex structures.
One-Dimensional (1D) Assemblies: The primary and most robust assembly is the formation of 1D chains or tapes via N–H···N hydrogen bonds. researchgate.netmdpi.com These linear chains represent the initial step in the construction of more complex architectures.
Two-Dimensional (2D) Assemblies: The 1D hydrogen-bonded chains can be further organized into 2D layers or sheets. This lateral assembly is typically driven by weaker interactions, such as π-π stacking or C-H···π interactions, which link the parallel chains together. mdpi.comsphinxsai.com For example, the H-bonded chains of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole assemble into flat molecular layers. mdpi.com
Three-Dimensional (3D) Architectures: The final step in the self-assembly process is the packing of the 2D layers to form a 3D supramolecular network. This is often achieved through further π-π stacking interactions between the layers, creating pillared structures. semanticscholar.org In some cases, discrete molecular units can assemble directly into complex 3D geometries, such as helical or ladder-shaped structures, stabilized by a network of hydrogen bonds and π-stacking forces. researchgate.net
Coordination Chemistry and Metal-Ligand Interactions in Supramolecular Contexts
The imidazole ring is an excellent ligand in coordination chemistry, possessing two nitrogen atoms (a pyridine-like N and a pyrrole-like N-H) that can act as N-donor coordination sites. rsc.orgresearchgate.net The pyridine-type nitrogen, with its available lone pair of electrons, readily coordinates to a wide range of metal ions. jocpr.comresearchgate.net This coordination ability is a powerful tool for constructing highly ordered supramolecular systems, such as Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.net
Discrete coordination complexes can serve as building blocks, or 'nodes', which are then linked together by the organic ligands to form extended 1D, 2D, or 3D networks. researchgate.net These coordination units are further stabilized and organized by the same non-covalent interactions discussed previously—hydrogen bonding and π-π stacking—leading to robust and often porous supramolecular materials. semanticscholar.orgresearchgate.net Studies have reported the formation of complexes with various transition metals, including Cu(II), Ni(II), and Technetium (Tc), demonstrating the versatility of the imidazole moiety as a ligand. jocpr.comresearchgate.netmdpi.com
| Metal Ion | Ligand Type | Coordination Mode | Resulting Structure |
|---|---|---|---|
| Cu(II), Ni(II) | 2-Substituted benzimidazoles | Monodentate, via tertiary imidazole nitrogen. jocpr.comresearchgate.net | Discrete square planar (Cu) or tetrahedral (Ni) complexes. jocpr.comresearchgate.net |
| Tc(V) | Imidazole, Methylimidazole | Monodentate | Cationic [TcO₂(L)₄]⁺ complexes. mdpi.com |
| Cu(II) | Cyclic triimidazole | Monodentate terminal or bidentate-bridging. rsc.org | Mono- and binuclear complexes, 1D coordination chains. rsc.org |
| Various | 2-(2′-Pyridyl)imidazole | Bidentate chelating. researchgate.net | Discrete (0D) complexes or 1D coordination polymers. researchgate.net |
Future Research Directions and Translational Potential
Design and Synthesis of Novel Derivatives with Enhanced Biological Activity
The 2-styrylimidazole core is a versatile template for the generation of new biologically active molecules. Future research will likely focus on systematic modifications of this scaffold to enhance potency and selectivity towards various biological targets. The design of novel derivatives can be approached by modifying three key regions of the molecule: the imidazole (B134444) ring, the phenyl ring, and the ethenyl linker.
Substitutions on the imidazole ring, particularly at the N-1 position, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the introduction of various alkyl or aryl groups can modulate lipophilicity and metabolic stability. Furthermore, the phenyl ring of the styryl moiety is a prime site for the introduction of a wide array of functional groups. The addition of electron-donating or electron-withdrawing groups, halogens, or heterocyclic rings can lead to derivatives with altered electronic properties and steric profiles, potentially enhancing their interaction with biological targets. sigmaaldrich.com
The synthesis of these new derivatives can be achieved through established organic chemistry methodologies. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to introduce diverse substituents onto the phenyl ring. rsc.org Moreover, condensation reactions between substituted benzaldehydes and 2-methylimidazole (B133640) derivatives provide a straightforward route to a variety of 2-styrylimidazole analogs.
The biological evaluation of these newly synthesized compounds will be crucial in identifying lead candidates for further development. Screening for a range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects, will be a key research focus. nih.govresearchgate.netmdpi.com Structure-activity relationship (SAR) studies will be instrumental in guiding the design of subsequent generations of compounds with improved therapeutic potential. rsc.org For example, a study on 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives demonstrated that the introduction of an iso-pentyloxy group at the 4'-position of the phenyl ring improved xanthine (B1682287) oxidase inhibitory potency. rsc.org
Table 1: Examples of Biologically Active Imidazole Derivatives and their Activities
| Compound Class | Biological Activity | Key Structural Features | Reference |
| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Antibacterial | 5-Arylidene moiety enhances activity | sigmaaldrich.com |
| 2-Propoxybenzylideneisonicotinohydrazide Derivatives | Antimicrobial, Cytotoxic | Mannich bases of isoniazid | nih.gov |
| 1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazole Derivatives | Xanthine Oxidase Inhibition | Pyridine para-N atom is crucial | rsc.org |
| Quinazoline Derivatives | Antitumor | Substituents on the cyclic compounds determine activity | researchgate.net |
| 5-(2-Thienyl)-1,2,4-triazole and 5-(2-Thienyl)-1,3,4-oxadiazole Derivatives | Antibacterial | N-Mannich derivatives with piperazine (B1678402) show high activity | mdpi.com |
Advanced Mechanistic Studies on Molecular Targets and Pathways
A critical area of future research will be the elucidation of the precise molecular mechanisms by which 2-[(E)-2-phenylethenyl]-1H-imidazole and its derivatives exert their biological effects. While initial screenings may identify promising biological activities, a deeper understanding of the underlying molecular targets and signaling pathways is essential for rational drug development. sigmaaldrich.com
Target identification and validation are the foundational steps in this process. researchgate.netmdpi.comrsc.orgmdpi.comnih.gov A variety of advanced techniques can be employed to identify the specific proteins or nucleic acids that interact with these compounds. These methods include affinity chromatography, where the compound of interest is immobilized on a solid support to capture its binding partners from cell lysates, and proteomic approaches such as thermal shift assays (CETSA) and photoaffinity labeling.
Once a potential target is identified, its role in the observed biological activity must be validated. mdpi.com This can be achieved through genetic techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown to assess whether the absence or reduction of the target protein mimics the effect of the compound. researchgate.net Furthermore, enzymatic assays and binding studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can be used to quantify the interaction between the compound and its target.
Understanding the downstream signaling pathways affected by the interaction of the compound with its target is the next crucial step. Techniques such as Western blotting, quantitative PCR (qPCR), and microarray analysis can be used to investigate changes in protein expression and gene transcription following treatment with the compound. This will provide a comprehensive picture of the cellular response and help to identify potential biomarkers for monitoring drug efficacy. For example, studies on thiazolidinedione derivatives have shown that they can modulate the expression of genes involved in cell cycle regulation and apoptosis. sigmaaldrich.com
Exploration of New Material Science Applications
The unique photophysical properties of conjugated systems containing heterocyclic rings make the 2-styrylimidazole scaffold an attractive candidate for applications in material science. nih.govnih.gov The extended π-system spanning the phenyl and imidazole rings via the ethenyl bridge suggests that these compounds may exhibit interesting fluorescence and electronic properties.
Future research in this area will likely focus on the synthesis and characterization of 2-styrylimidazole derivatives with tailored photophysical properties. By systematically introducing different substituents on the phenyl and imidazole rings, it may be possible to tune the absorption and emission wavelengths, quantum yields, and Stokes shifts of these molecules. nih.gov For instance, the introduction of electron-donating and electron-withdrawing groups can create "push-pull" systems, which often exhibit strong intramolecular charge transfer (ICT) character and can lead to large Stokes shifts and solvatochromism. nih.gov
One promising area of application is in the development of organic light-emitting diodes (OLEDs). Imidazole-based materials have already shown potential as emitters in OLED devices. rsc.org The 2-styrylimidazole core could be incorporated into larger, more complex molecules designed to function as efficient and stable emitters in the blue, green, or red regions of the visible spectrum.
Another potential application is in the development of fluorescent probes for biological imaging. The imidazole moiety can act as a binding site for metal ions or other analytes, and the styryl framework provides the fluorescent reporter. Derivatives of 2-phenyl-1H-phenanthro[9,10-d]imidazole have been investigated as fluorescent markers for protein conjugation. sigmaaldrich.com By functionalizing the 2-styrylimidazole scaffold with specific recognition elements, it may be possible to create chemosensors for the detection of biologically important species.
Table 2: Photophysical Properties of Selected Imidazole-Based Materials
| Compound Type | Key Photophysical Property | Potential Application | Reference |
| 2H-Imidazole-Derived Push-Pull Fluorophores | Aggregation-Induced Emission (AIE) | Photoactive Organic Materials | nih.gov |
| Substituted 2-Phenyl-1H-imidazole[4,5-f] nih.govnih.govphenanthroline Ruthenium(II) Complexes | Bright Luminescence (Green to Red) | Fluorescent Sensing | nih.gov |
| 2-Phenyl-1H-phenanthro[9,10-d]imidazole Derivatives | Tunable Solvatochromism and Stokes' Shift | Fluorescent Markers for Cellular Labeling | sigmaaldrich.com |
| Imidazole–Anthracene/Pyrene Derivatives | Blue Emitters in Nondoped OLEDs | Organic Light-Emitting Diodes (OLEDs) | rsc.org |
Development of Advanced Catalytic Systems
The imidazole moiety is a well-established component of various catalytic systems, and the this compound scaffold holds significant potential for the development of novel and efficient catalysts. rsc.orgnih.govnih.gov The nitrogen atoms in the imidazole ring can act as Lewis basic sites, coordinating to metal centers and influencing their catalytic activity.
One major area of future research will be the use of 2-styrylimidazole derivatives as ligands in transition metal catalysis. rsc.org By modifying the substituents on the imidazole and phenyl rings, the steric and electronic properties of the ligand can be fine-tuned to optimize the performance of the metal catalyst for a specific reaction. These ligands could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenation, and oxidation reactions. For example, imidazole-based ligands have been successfully employed in ruthenium-catalyzed metathesis reactions. researchgate.net
Furthermore, the 2-styrylimidazole scaffold is a precursor to N-heterocyclic carbenes (NHCs), a class of organocatalysts and ligands that have revolutionized the field of catalysis. researchgate.netmdpi.comrsc.orgmdpi.comnih.gov Deprotonation of the corresponding imidazolium (B1220033) salt would generate a highly reactive carbene that can be used as a powerful organocatalyst or as a ligand for transition metals. The styryl substituent at the 2-position of the imidazole ring could impart unique steric and electronic properties to the resulting NHC, potentially leading to novel catalytic activities and selectivities.
The development of catalytic systems based on 2-styrylimidazole could also extend to asymmetric catalysis. rsc.org By introducing chiral centers into the ligand structure, for example, on the styryl moiety or as a substituent on the imidazole ring, it may be possible to develop catalysts for enantioselective transformations.
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational and experimental methods will be paramount in accelerating the discovery and optimization of new derivatives of this compound with desired properties. This synergistic approach, often referred to as rational design, allows for a more focused and efficient exploration of the vast chemical space available for this scaffold.
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity or other properties. nih.govresearchgate.netnih.govnih.govresearchgate.net These models can then be used to predict the activity of virtual compounds, helping to prioritize which derivatives to synthesize and test experimentally. For instance, QSAR models have been successfully used to predict the anticancer activity of quinoline (B57606) derivatives and the inhibitory activity of imidazo[4,5-b]pyridine derivatives against Aurora kinase. nih.govnih.gov
Molecular docking is another powerful computational tool that can be used to predict the binding mode and affinity of a ligand to its target protein. nih.govresearchgate.netnih.govnih.govresearchgate.net This information can provide valuable insights into the key interactions that govern molecular recognition and can guide the design of new derivatives with improved binding affinity. Molecular dynamics (MD) simulations can further refine these models by providing a dynamic picture of the ligand-protein complex, allowing for the assessment of its stability and the calculation of binding free energies. nih.govresearchgate.netnih.gov
The predictions from these in silico studies will then be validated through experimental synthesis and testing. rsc.orgmdpi.comrsc.orgmdpi.comnih.gov The experimental data, in turn, can be used to refine and improve the computational models, creating a feedback loop that drives the design process forward. This iterative cycle of computational design, chemical synthesis, and experimental evaluation will be a powerful strategy for unlocking the full potential of the this compound scaffold in both therapeutic and material science applications.
Q & A
Q. What are the optimal synthetic routes for 2-[(E)-2-phenylethenyl]-1H-imidazole, and how can purity be validated?
Methodological Answer: The synthesis of imidazole derivatives typically involves multi-step reactions, such as nucleophilic substitutions or cross-coupling, to attach functional groups like the styryl (E-phenylethenyl) moiety. For this compound:
- Step 1: Formation of the imidazole core via cyclization of α-ketoamides or thioureas under acidic conditions .
- Step 2: Styryl group introduction via Heck coupling or Wittig reactions to ensure stereochemical control (E-configuration) .
- Validation: Use nuclear magnetic resonance (NMR) to confirm regiochemistry (e.g., H-NMR coupling constants for E/Z isomer distinction) and high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity can be assessed via HPLC (>95%) and melting point consistency .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer:
- Primary Assays: Conduct antimicrobial (e.g., MIC against E. coli and C. albicans) and cytotoxicity (MTT assay on cancer cell lines like HeLa or MCF-7) screenings .
- Target Selection: Prioritize kinases or enzymes with imidazole-binding pockets (e.g., EGFR, cytochrome P450) based on structural analogs .
- Controls: Include known inhibitors (e.g., gefitinib for EGFR) and solvent-only controls to rule out false positives .
Advanced Research Questions
Q. How can computational methods elucidate the mechanism of action of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (PDB ID: 1M17). Focus on hydrogen bonding with catalytic residues (e.g., Lys745) and π-π stacking with the styryl group .
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability and conformational changes .
- ADMET Prediction: Tools like SwissADME predict pharmacokinetics (e.g., logP ~2.8, moderate blood-brain barrier permeability) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Aggregate data from PubMed, Scopus, and Web of Science using keywords like "imidazole derivatives + biological activity." Compare IC values under standardized conditions (e.g., pH 7.4, 37°C) .
- Experimental Replication: Repeat assays with controlled variables (e.g., cell passage number, solvent purity) .
- Structural Confirmation: Re-validate compound identity via X-ray crystallography if conflicting bioactivity is observed .
Q. How does substituent variation on the imidazole ring affect structure-activity relationships (SAR)?
Methodological Answer:
- SAR Table for Analogues:
- Method: Synthesize derivatives with systematic substitutions (e.g., halogens, methyl, methoxy) and compare IC values in dose-response assays .
Data Contradiction Analysis
Q. Why might reported IC50_{50}50 values for EGFR inhibition vary between studies?
Methodological Answer:
- Source 1: Differences in assay conditions (e.g., ATP concentration in kinase assays). Standardize to 10 µM ATP .
- Source 2: Impurities in compound batches. Re-purify via column chromatography (silica gel, ethyl acetate/hexane) and re-test .
- Source 3: Cell line-specific EGFR expression levels (e.g., A431 vs. H1975). Normalize data to EGFR copy number via qPCR .
Experimental Design Recommendations
Q. How to optimize reaction yields for scale-up synthesis?
- Catalyst Screening: Test Pd(OAc) vs. Pd/C for Heck coupling efficiency .
- Solvent Optimization: Use DMF for polar intermediates or toluene for non-polar styryl additions .
- Yield Data:
| Reaction Step | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Imidazole formation | HSO | EtOH | 65–70 |
| Styryl addition | Pd(OAc) | DMF | 82–85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
